molecular formula C17H18ClN3O B2510625 (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride CAS No. 151240-20-9

(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride

Cat. No.: B2510625
CAS No.: 151240-20-9
M. Wt: 315.8
InChI Key: OBKWWVSVWUTYND-RSAXXLAASA-N
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Description

(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in many natural products, including alkaloids and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of aryl hydrazones with ketones under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with an appropriate ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. These methods allow for better control of reaction conditions and can reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives. These products are of significant interest due to their potential biological activities .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to their potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide hydrochloride include other indole derivatives such as:

Uniqueness

What sets this compound apart is its specific structure, which combines an indole moiety with an amino and phenylpropanamide group. This unique combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16;/h1-9,11,15,19H,10,18H2,(H,20,21);1H/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKWWVSVWUTYND-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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